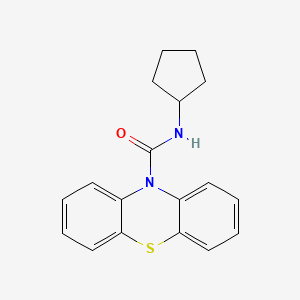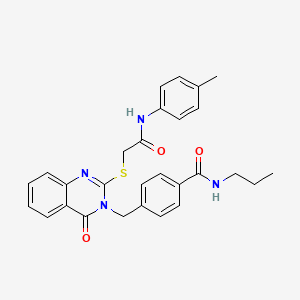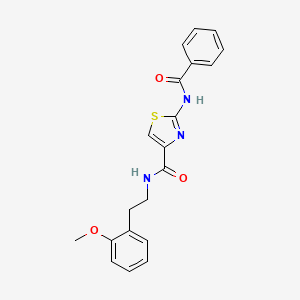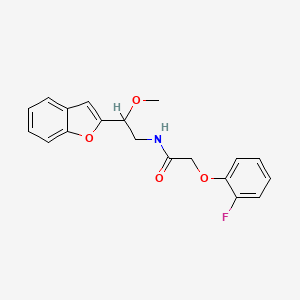![molecular formula C18H20N4O3 B2425804 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034457-26-4](/img/structure/B2425804.png)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, a pyrrolidine ring, and a 1,4-dioxin ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The 1,2,3-triazole ring in the compound is a five-membered ring containing two nitrogen atoms and three carbon atoms. The pyrrolidine is a five-membered ring containing four carbon atoms and one nitrogen atom . The 1,4-dioxin is a six-membered ring with four carbon atoms and two oxygen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, pyrrolidine, and 1,4-dioxin rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could contribute to the compound’s polarity .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties: Several medicinal compounds containing the 1,2,3-triazole core exhibit anticonvulsant effects. For instance, the anticonvulsant drug Rufinamide and other derivatives have been developed based on this motif.
Antibacterial and Anticancer Activity: Exploring derivatives of this compound could lead to novel antibacterial and anticancer agents. Researchers have synthesized and evaluated 1,2,3-triazole derivatives for their cytotoxic activity against various cancer cell lines . Further investigations may reveal promising candidates.
Supramolecular Chemistry and Materials Science
The 1,2,3-triazole’s unique properties, such as chemical stability and aromatic character, make it suitable for supramolecular chemistry and materials science:
Click Chemistry Applications: The “click chemistry” approach, often involving 1,3-dipolar cycloadditions, has facilitated the synthesis of 1,2,3-triazoles. Researchers use this method to create functional materials, polymers, and bioconjugates .
Fluorescent Imaging Probes: Functionalized 1,2,3-triazoles serve as fluorescent imaging probes in biological studies. Their stability and compatibility with biological systems make them valuable tools for visualizing cellular processes.
Organic Synthesis and Chemical Biology
The compound’s structural resemblance to amide bonds opens up intriguing possibilities:
Mimicking Amide Bonds: Due to its structural similarity to amide bonds, the 1,2,3-triazole motif can mimic E or Z amide bonds. Researchers exploit this feature in chemical biology studies and organic synthesis.
Bioconjugation Strategies: 1,2,3-Triazoles play a crucial role in bioconjugation reactions, linking biomolecules for targeted drug delivery and diagnostics.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a component of the protein complex that includes elongin B, elongin C, and cullin-2, and possesses ubiquitin ligase E3 activity .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it disrupts the VHL-elongin-C-elongin-B complex, thereby preventing the ubiquitination and subsequent degradation of hypoxia-inducible factors (HIFs) .
Biochemical Pathways
The inhibition of VHL leads to the stabilization and accumulation of HIFs, which are transcription factors that play essential roles in cellular responses to hypoxia . HIFs regulate the expression of various genes involved in angiogenesis, erythropoiesis, cell proliferation, and survival .
Pharmacokinetics
The compound’s ability to inhibit vhl suggests that it may have good cell permeability and bioavailability .
Result of Action
The action of this compound results in the upregulation of HIF target genes, leading to increased angiogenesis, erythropoiesis, and cell survival . This can be beneficial in the treatment of conditions such as anemia and ischemia .
Eigenschaften
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(17-11-24-15-3-1-2-4-16(15)25-17)21-8-7-13(9-21)22-10-14(19-20-22)12-5-6-12/h1-4,10,12-13,17H,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTNAASIKUDDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2425721.png)





![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)






